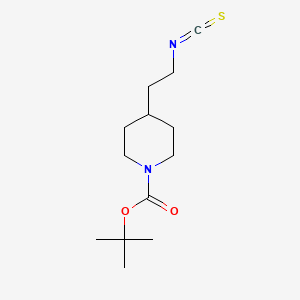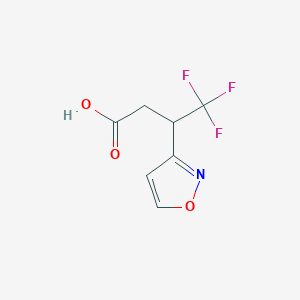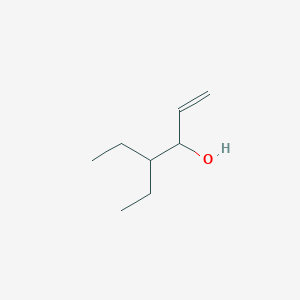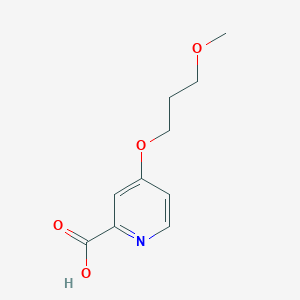![molecular formula C19H16N2O4 B13583940 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is a complex organic compound that features an oxazole ring, a phenyl group, and a formamido group. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃) to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Pemoline: A central nervous system stimulant that contains an oxazole ring and a phenyl group.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) that also features an oxazole ring.
Uniqueness
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3-(N-(5-phenyl-1,2-oxazole-3-carbonyl)anilino)propanoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-18(23)11-12-21(15-9-5-2-6-10-15)19(24)16-13-17(25-20-16)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,23) |
Clave InChI |
CFGRRULIHLQTDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)


![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)





![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)



